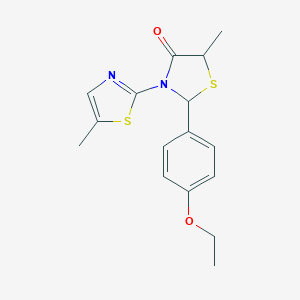
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML-18 belongs to the class of piperazinecarboxamide derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of ML-18 is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). ML-18 has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
ML-18 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory mediators such as prostaglandins and cytokines. ML-18 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been found to exhibit potent anti-angiogenic activity by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
ML-18 has several advantages for lab experiments. It exhibits high potency and selectivity, making it an ideal candidate for various in vitro and in vivo studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, ML-18 has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile has not been fully characterized, which makes it necessary to exercise caution while using it in lab experiments.
未来方向
ML-18 has significant potential for future research. It can be further studied for its anti-inflammatory and anti-cancer effects, and its mechanism of action can be elucidated using various molecular biology techniques. Moreover, its pharmacokinetic and toxicity profile can be further characterized to determine its safety and efficacy in vivo. ML-18 can also be studied for its potential therapeutic applications in various angiogenesis-related diseases such as diabetic retinopathy and age-related macular degeneration.
Conclusion:
ML-18 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits significant anti-inflammatory, anti-cancer, and anti-proliferative activity and has been found to inhibit the growth of various cancer cell lines. ML-18 has several advantages for lab experiments, but it also has certain limitations that need to be considered while using it in research. ML-18 has significant potential for future research, and its pharmacological properties can be further characterized to determine its efficacy and safety in vivo.
合成方法
The synthesis of ML-18 involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to further reactions to yield the final product. The purity of the compound is ensured by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
ML-18 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-proliferative activity. ML-18 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to exhibit potent anti-angiogenic activity, which makes it a potential candidate for the treatment of various angiogenesis-related diseases.
属性
产品名称 |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide |
|---|---|
分子式 |
C18H19Cl2N3O2 |
分子量 |
380.3 g/mol |
IUPAC 名称 |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-14-7-5-13(6-8-14)21-18(24)23-11-9-22(10-12-23)16-4-2-3-15(19)17(16)20/h2-8H,9-12H2,1H3,(H,21,24) |
InChI 键 |
XASYBPUDKAKEFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)


![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)

